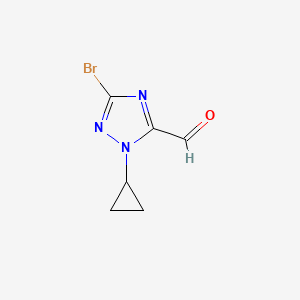
3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde is a chemical compound characterized by its bromine and cyclopropyl groups attached to a triazole ring, with a carboxaldehyde functional group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with bromoform in the presence of a strong base, followed by cyclization and oxidation steps to introduce the carboxaldehyde group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple stages, including purification and crystallization, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The carboxaldehyde group can be further oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to form a corresponding bromide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-bromide.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products, including agrochemicals and materials science.
Mécanisme D'action
The mechanism by which 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring can interact with enzymes and receptors, leading to biological effects. The carboxaldehyde group can form Schiff bases with amino groups, which can further modulate biological activity.
Comparaison Avec Des Composés Similaires
3-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of cyclopropyl.
3,5-Dibromo-1H-1,2,4-triazole: Contains two bromine atoms instead of one.
3-Bromo-1H-1,2,4-triazole: Lacks the cyclopropyl group.
Uniqueness: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde is unique due to the presence of both the cyclopropyl group and the carboxaldehyde group, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propriétés
Formule moléculaire |
C6H6BrN3O |
|---|---|
Poids moléculaire |
216.04 g/mol |
Nom IUPAC |
5-bromo-2-cyclopropyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C6H6BrN3O/c7-6-8-5(3-11)10(9-6)4-1-2-4/h3-4H,1-2H2 |
Clé InChI |
DHWGMFHBRONEGR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=NC(=N2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















